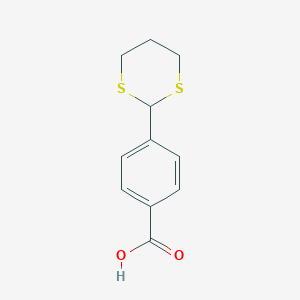

4-(1,3-dithian-2-yl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

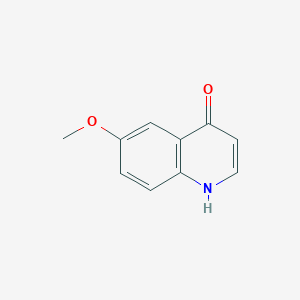

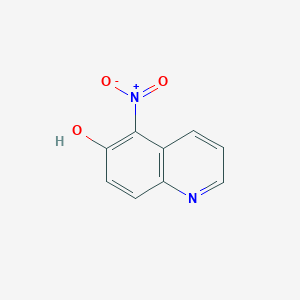

“4-(1,3-dithian-2-yl)benzoic Acid” is a biochemical often used for proteomics research1. Its molecular formula is C11H12O2S2 and it has a molecular weight of 240.3412.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-(1,3-dithian-2-yl)benzoic Acid”. However, 1,3-dithianes, which are similar compounds, can be easily prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst3.Molecular Structure Analysis

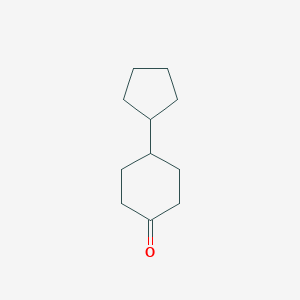

The molecular structure of “4-(1,3-dithian-2-yl)benzoic Acid” consists of a benzoic acid group attached to a 1,3-dithiane group42. The exact mass of the molecule is 226.01222190 g/mol5.

Chemical Reactions Analysis

Specific chemical reactions involving “4-(1,3-dithian-2-yl)benzoic Acid” are not readily available. However, 1,3-dithianes, which are structurally similar, are known to be involved in various reactions such as thioacetalization and transthioacetalization3.Physical And Chemical Properties Analysis

“4-(1,3-dithian-2-yl)benzoic Acid” is a solid compound5. It has a molecular weight of 226.3 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 25.Scientific Research Applications

Synthesis of Complex Molecular Architectures

Scientific Field: Organic Chemistry

Methods of Application: The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon-carbon bonds . This involves the chemoselective cleavage or reduction of the sulfur-heterocycle to reveal a versatile C2-synthon .

Results or Outcomes: The use of 1,4-dithianes allows for the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Protection of Carbonyl Compounds

Scientific Field: Organic Chemistry

Methods of Application: The protection of carbonyl compounds as thioacetals can be achieved using a catalytic amount of p-toluenesulfonic acid and silica gel . This procedure offers versatility, short reaction time, excellent yield, and is easy to carry out .

Results or Outcomes: The use of 1,3-dithianes allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .

Antimicrobial Activity

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity using standard microbiological techniques .

Results or Outcomes: The results of these studies could potentially lead to the development of new antimicrobial agents .

Thioacetalization of Carbonyl Compounds

Scientific Field: Organic Chemistry

Methods of Application: The thioacetalization of carbonyl compounds can be achieved using a catalytic amount of p-toluenesulfonic acid and silica gel . This procedure offers versatility, short reaction time, excellent yield, and is easy to carry out .

Results or Outcomes: The use of 1,3-dithianes allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .

Nonthiolic 1,3-Propanedithiol Equivalent

Scientific Field: Organic Chemistry

Methods of Application: The thioacetalization of carbonyl compounds can be achieved using a catalytic amount of p-dodecylbenzenesulfonic acid . This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Results or Outcomes: The use of 1,3-dithianes as a nonthiolic, odorless 1,3-propanedithiol equivalent allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .

Safety And Hazards

Future Directions

The future directions of “4-(1,3-dithian-2-yl)benzoic Acid” could involve further exploration of its potential applications in proteomics research1 and medicinal chemistry67.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

properties

IUPAC Name |

4-(1,3-dithian-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYTIVTRCUOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dithian-2-yl)benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)